molecular formula C22H22O6 B2977234 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate CAS No. 622824-19-5

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Cat. No. B2977234
CAS RN: 622824-19-5
M. Wt: 382.412
InChI Key: DISGBRHFQCXCHN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the methoxy groups, the carbonyl group, and the pivalate ester group. The presence of these functional groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the carbonyl group could undergo nucleophilic addition reactions, and the ester could undergo hydrolysis in the presence of a base or an acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the ester group might make the compound somewhat polar, influencing its solubility in different solvents .

Scientific Research Applications

Reactivity and Coordination Chemistry

Research on N-heterocyclic carbene (NHC) containing zinc carboxylate demonstrates the structural characterization and reactivity of metal complexes, providing a foundation for understanding how similar compounds might interact in various chemical environments. The adduct preserves its mononuclear structure in solution, offering insights into coordination chemistry and the stability of such compounds under different conditions (Yambulatov et al., 2020).

Molecular Synthesis and Applications

Studies on the synthesis and reactivity of metal complexes with carboxylic and thiocarboxylic acids reveal the formation of complexes exhibiting different solubility properties and molecular structures, such as dimeric and monomeric forms. This research is crucial for the development of new synthetic pathways and understanding the properties of metal-carbene complexes (Arduini & Takats, 1981).

Catalysis and Organic Transformations

Oxidovanadium(V) complexes with mixed ligands exhibit insulin-like activity, showcasing the potential therapeutic applications of metal complexes. Such studies are critical for the design of bioactive compounds and the exploration of their mechanisms of action (Zhao et al., 2015).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied for use as a drug, future research might focus on its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)21(24)27-15-6-8-16-18(12-15)28-19(20(16)23)11-13-10-14(25-4)7-9-17(13)26-5/h6-12H,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISGBRHFQCXCHN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

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